molecular formula C23H21F3N2O3S B258382 N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B258382
M. Wt: 462.5 g/mol
InChI Key: UGTBHEYJOUFENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Aniline Derivative: Starting with a substituted aniline, the compound is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl anilide.

    Acylation: The sulfonyl anilide is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-[(phenylsulfonyl)anilino]acetamide: Lacks the trifluoromethyl group.

    N-(2-phenylethyl)-2-[(phenylsulfonyl)-3-methylanilino]acetamide: Contains a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C23H21F3N2O3S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H21F3N2O3S/c24-23(25,26)19-10-7-11-20(16-19)28(32(30,31)21-12-5-2-6-13-21)17-22(29)27-15-14-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2,(H,27,29)

InChI Key

UGTBHEYJOUFENA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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